molecular formula C11H8BrFO2S B15334383 Ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate

Ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate

Cat. No.: B15334383
M. Wt: 303.15 g/mol
InChI Key: SOEUQYIFIXWKTN-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate ( 2168736-34-1) is a high-value benzothiophene derivative designed for advanced pharmaceutical research and development. This compound is supplied with a high purity level of >99%, confirmed by multiple analytical techniques including LCMS, GCMS, HPLC, and NMR (1H, 13C) to ensure batch-to-batch consistency and reliability for sensitive synthetic applications . The strategic bromo and fluoro substituents on the benzothiophene core make this ester an essential building block in medicinal chemistry, particularly for constructing novel bioactive molecules. It serves as a key synthetic intermediate for the preparation of benzo[b]thiophene-2-carboxylic acid derivatives and their functionalized analogs, such as acylhydrazones, which are prominent scaffolds in the search for new therapeutic agents . Research has demonstrated that substituted benzothiophene nuclei exhibit a broad spectrum of biological activities, including antimicrobial action against resistant pathogens like Staphylococcus aureus (including MRSA strains), anticancer, anti-inflammatory, and kinase inhibiting properties . The presence of halogen atoms at the 4 and 5 positions allows for further selective functionalization via cross-coupling reactions, enabling extensive structural diversification for structure-activity relationship (SAR) studies. This product is intended for use as a pharmaceutical intermediate and fine chemical in synthetic organic chemistry, medicinal chemistry, and biotechnology applications . It is strictly for professional research purposes in a controlled laboratory environment. This compound is offered with comprehensive documentation, including a Certificate of Analysis (COA) and Safety Data Sheet (SDS). For your convenience, it is available in both bulk and prepack quantities with short lead times . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H8BrFO2S

Molecular Weight

303.15 g/mol

IUPAC Name

ethyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H8BrFO2S/c1-2-15-11(14)9-5-6-8(16-9)4-3-7(13)10(6)12/h3-5H,2H2,1H3

InChI Key

SOEUQYIFIXWKTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2Br)F

Origin of Product

United States

Scientific Research Applications

Ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate has found applications in various scientific research fields:

  • Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anticancer, antiviral, and anti-inflammatory agents.

  • Material Science: It is utilized in the design and synthesis of advanced materials, including organic semiconductors and photovoltaic materials.

  • Organic Synthesis: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular structures.

Mechanism of Action

The mechanism by which Ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA, leading to therapeutic effects. The molecular pathways involved can vary widely, depending on the biological system and the desired outcome.

Comparison with Similar Compounds

Ethyl 4-(2-bromo-5-fluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()

Key Differences :

  • Core Structure : This compound contains a tetrahydropyrimidine ring fused to a bromo-fluorophenyl group, unlike the benzothiophene core of the target compound.
  • Substituents : A thioxo (S=O) group at position 2 and a methyl group at position 6 introduce steric and electronic effects absent in the target molecule.
  • Biological Relevance : The tetrahydropyrimidine scaffold is associated with antimicrobial and antiviral activity, suggesting divergent applications compared to benzothiophene derivatives.

Table 1 : Structural and Physicochemical Comparison

Property Target Compound Tetrahydropyrimidine Analogue ()
Core Structure Benzothiophene Tetrahydropyrimidine
Molecular Formula C₁₁H₈BrFO₂S C₂₀H₁₈BrFN₂O₂S
Molecular Weight (g/mol) ~303.15 ~449.29
Halogen Positions 4-Br, 5-F 2-Br, 5-F (on phenyl)
Hydrogen Bond Acceptors 3 (ester O, F, S) 5 (ester O, F, S=O, N)
XLogP3 Estimated ~3.5 Not reported

Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate ()

Key Differences :

  • Core Structure : A benzofuran ring replaces the benzothiophene, altering electronic properties (oxygen vs. sulfur).
  • Physicochemical Properties : Higher molecular weight (497.3 g/mol) and XLogP3 (6.4) compared to the target compound indicate greater lipophilicity .

Table 2 : Functional Group Impact

Feature Target Compound Benzofuran Analogue ()
Heteroatom in Ring Sulfur (thiophene) Oxygen (furan)
Rotatable Bonds 2 (ester group) 8 (flexible oxyethoxy chain)
Topological Polar Surface Area ~50 Ų 65.7 Ų
Bioavailability Moderate Likely reduced due to high lipophilicity

General Trends in Halogenated Heterocycles

  • Electron-Withdrawing Effects : Bromine and fluorine substituents decrease electron density in the aromatic system, enhancing stability and directing electrophilic substitution.
  • Crystal Packing : Halogens participate in halogen bonding (C–X···O/N), influencing solid-state arrangements . For example, fluorine’s small size allows tighter packing, while bromine’s polarizability may enhance π-stacking.
  • Synthetic Accessibility : Ethyl ester groups simplify derivatization via hydrolysis or transesterification, common in both benzothiophene and benzofuran systems.

Research Implications

  • Drug Design : The target compound’s benzothiophene core offers a balance of rigidity and metabolic stability compared to more flexible analogues like the benzofuran derivative .
  • Materials Science : Bromine’s heavy atom effect could enhance luminescence properties in optoelectronic applications, a feature less explored in fluorine-rich analogues.
  • Unresolved Questions : Evidence gaps exist regarding the target compound’s crystallographic data (e.g., ring puckering parameters as defined by Cremer and Pople ), which are critical for structure-activity relationship (SAR) studies.

Biological Activity

Ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate is a compound belonging to the benzothiophene family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H8_{8}BrF O2_{2} and a molecular weight of approximately 285.16 g/mol. The presence of bromine and fluorine substituents is significant as they can enhance the compound's lipophilicity and reactivity, making it a valuable candidate for various biological applications.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes and receptors. Compounds in the benzothiophene class have been noted for their ability to modulate biological processes, including:

  • Anticancer Activity : Some benzothiophenes exhibit properties that sensitize cancer cells and enhance the efficacy of chemotherapy and radiotherapy by modulating cell proliferation pathways .
  • Anti-inflammatory Effects : The structural characteristics allow these compounds to interact with inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Anticancer Properties : Research indicates that benzothiophene derivatives can act as dual antagonists for prostaglandin receptors, which are implicated in cancer progression. These compounds may enhance the effects of existing cancer treatments by targeting specific cellular pathways .
  • Antibacterial Activity : In vitro studies on related thiophene compounds have demonstrated effective antibacterial properties against various strains, including multidrug-resistant bacteria. For instance, one study reported an MIC value of 3.125 mg/mL for a thiophene derivative against XDR Salmonella Typhi, suggesting that modifications in the structure can lead to significant biological activity .
  • Inflammatory Response Modulation : The presence of halogen atoms like bromine and fluorine is known to affect the pharmacokinetics and pharmacodynamics of compounds, potentially leading to enhanced anti-inflammatory effects.

Preparation Methods

Classical Sandmeyer-Type Bromination

The most prevalent method involves diazotization of 2-amino-4-methylthiazole-5-carboxylate followed by bromide substitution. A representative procedure uses:

  • Reagents : Trimethylsilyl bromide (TMSBr) + isoamyl nitrite
  • Conditions : 0–20°C in acetonitrile/ethyl acetate (75:25)
  • Yield : 70–87%

Mechanistically, nitrosation generates a diazonium intermediate, which undergoes bromide displacement via radical or ionic pathways. The mixed solvent system enhances intermediate stability, while TMSBr acts as both bromide source and acid scavenger. Comparative studies show that extending reaction times to 24 hours improves yields by 12% compared to shorter durations (2–4 hours).

Copper-Catalyzed Modifications

Copper(II) bromide synergizes with tert-butyl nitrite to facilitate bromination at elevated temperatures:

Ethyl 2-amino-4-methylthiazole-5-carboxylate + CuBr₂ + t-BuONO  
→ 60°C, 1h → Ethyl 2-bromo-4-methylthiazole-5-carboxylate (83%)   

This single-electron transfer (SET) pathway minimizes byproduct formation compared to traditional HBr-mediated routes. However, stoichiometric CuBr₂ requirements (1:1 molar ratio) increase costs at scale.

Alternative Bromination Strategies

Direct Electrophilic Substitution

While less common for thiazoles, electrophilic bromination using Br₂/Lewis acid systems has been attempted. For ethyl 4-methylthiazole-5-carboxylate (CAS 20582-55-2), bromination at C2 proceeds in 62% yield using:

  • Conditions : HBr/CuBr/KBr/NaNO₂ at 60°C
  • Limitation : Requires strongly acidic media, complicating ester stability

Q & A

Q. What role do halogen bonds play in its crystal packing?

  • Methodological Answer : Bromine participates in Type-II halogen bonds (C–Br···O) with carbonyl groups, confirmed by SCXRD (d < 3.5 Å, θ ~ 160°). Fluorine engages in weaker C–F···H interactions, analyzed via Mercury CSD software. These interactions guide co-crystal design for improved solubility .

Notes

  • Avoid consumer-level queries (e.g., pricing, bulk synthesis).
  • Methodological rigor emphasized over definitions.
  • SHELX programs are standard for crystallographic refinement .
  • Structural analogs (e.g., benzofurans) inform SAR but require independent validation .

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